3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound belonging to the pyrazolopyridine family. It features a fused ring system that combines a pyrazole ring with a pyridine ring. The compound is characterized by the presence of a chloro substituent at the 3-position and an aldehyde group at the 4-position, which enhances its potential for various chemical and biological applications. This compound has garnered interest in medicinal chemistry, particularly as a potential kinase inhibitor targeting tropomyosin receptor kinases, which are implicated in cancer proliferation .
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde can be classified as a pyrazolopyridine derivative. It is recognized for its structural complexity and potential reactivity, making it a valuable target for synthesis in both academic and industrial settings. The compound is cataloged under the chemical identifier 2034402-69-0.
The synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde typically involves several key methods:
These synthetic routes have been optimized to ensure high yields and purity, making them suitable for both laboratory and industrial applications.
The molecular structure of 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde can be represented as follows:
The compound exhibits two tautomeric forms: the 1H and 2H isomers, which can influence its reactivity and biological activity .
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is involved in various chemical reactions:
The mechanism of action for compounds like 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde primarily revolves around its interaction with biological targets such as kinases. These interactions often involve binding to specific active sites on enzymes, inhibiting their function and thereby affecting cellular pathways related to cancer proliferation. This mechanism is particularly relevant in the context of targeting tropomyosin receptor kinases, which play significant roles in tumor growth and metastasis .
Relevant analyses such as spectroscopy (NMR, IR) and crystallography may provide further insights into its structural characteristics and reactivity profiles.
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde has several significant applications:
The versatility of this compound makes it an important subject of study within both academic research and industrial applications .
Pyrazolo[3,4-b]pyridines represent a privileged scaffold in medicinal chemistry due to their structural resemblance to purine nucleobases (adenine and guanine), enabling mimicry of biological interactions. This bicyclic system incorporates a pyrazole ring fused to a pyridine ring, creating a planar, electron-rich heteroaromatic framework. The core structure features five modifiable positions (N1, C3, C4, C5, C6), enabling extensive structural diversification for structure-activity relationship studies. Over 300,000 unique 1H-pyrazolo[3,4-b]pyridine derivatives have been documented, with more than 5,500 references (including 2,400 patents) highlighting their pharmaceutical relevance [2] [3]. Their bioisosteric properties relative to purines facilitate interactions with diverse biological targets, particularly kinases and nucleotide-binding enzymes.
Table 1: Prevalence of Substituents at Key Positions in 1H-Pyrazolo[3,4-b]pyridine Derivatives
Position | Most Common Substituents | Prevalence (%) | Representative Examples |
---|---|---|---|
N1 | Methyl | 31.78 | Kinase inhibitor intermediates [2] |
Alkyl groups | 23.27 | Antibacterial agents [8] | |
Phenyl | 15.17 | Anticancer scaffolds [4] | |
C3 | Hydrogen | 30.83 | TRK inhibitors [7] |
Methyl | 46.77 | Antimicrobial derivatives [10] | |
Amino group (-NH₂) | 4.69 | Antiviral agents [2] |
The 4-carbaldehyde functionality in 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde (PubChem CID: 91811075, Molecular Formula: C₇H₄ClN₃O [1]) is particularly valuable. The aldehyde group serves as a versatile synthetic handle for nucleophilic addition, condensation (e.g., Schiff base formation), and cyclization reactions, facilitating rapid generation of derivatives like thiazolidinones and azetidinones for bioactivity screening [4] [9]. The chlorine atom at C3 enhances electrophilicity and influences electronic distribution, potentially improving target binding or metabolic stability.
Unsubstituted pyrazolo[3,4-b]pyridines exhibit tautomerism between 1H- (dominant) and 2H-isomers. Computational studies (AM1 method) confirm the 1H-tautomer is more stable by 37.03 kJ/mol (≈9 kcal/mol) due to superior aromatic delocalization across both rings [2] [3]. The 1H-form maintains full aromaticity in the pyridine ring and allows partial aromaticity in the pyrazole moiety via a fused double bond at the ring junction. In contrast, the 2H-tautomer disrupts aromatic continuity, limiting its prevalence. This stability is reflected biologically: DrugBank lists 14 1H-pyrazolo[3,4-b]pyridines in experimental, investigational, or approved stages (e.g., kinase inhibitors), whereas no 2H-derivatives are drug candidates [2].
The 1H-configuration enables 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde to adopt a planar conformation ideal for intercalation or π-stacking with biological targets. The aldehyde group’s electronic effects further polarize the ring system, enhancing hydrogen-bonding capabilities critical for target engagement (e.g., hinge-region binding in kinases [7]).
The first pyrazolo[3,4-b]pyridine (R3 = Ph) was synthesized by Ortoleva in 1908 via iodine-mediated cyclization of diphenylhydrazone and pyridine [2] [3]. Bulow expanded this in 1911 by reacting 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid, establishing early annulation strategies [3]. Subsequent advances focused on:
Table 2: Key Historical Advances in Pyrazolo[3,4-b]pyridine Chemistry
Year | Milestone | Significance |
---|---|---|
1908 | Ortoleva’s synthesis of first monosubstituted derivative (R3 = Ph) | Established core scaffold via hydrazone-pyridine cyclization |
1911 | Bulow’s diketone-aminopyrazole condensation | Enabled N1-aryl/C3-alkyl substitution patterns |
1950s–2000s | Development of Vilsmeier-Haack formylation | Introduced C4-aldehydes for derivatization (e.g., 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde) |
2010s–Present | Catalytic methods (e.g., Buchwald–Hartwig amination, Suzuki coupling) | Facilitated N1/C6-arylation for kinase inhibitors (e.g., TRK antagonists [7]) |
The synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde exemplifies modern Vilsmeier-Haack optimization: Chloro-substituted precursors undergo formylation with POCl₃/DMF under mild conditions (0°C to 70°C), achieving yields >90% with excess POCl₃ [9]. This aldehyde remains pivotal for generating bioactive derivatives, bridging early synthetic work and contemporary drug discovery.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: